molecular formula C8H11BrN2O B12945714 3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

Cat. No.: B12945714
M. Wt: 231.09 g/mol
InChI Key: DKQFZUVDTXVANG-UHFFFAOYSA-N
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Description

3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is a heterocyclic compound that features a unique structure combining a pyrazole ring with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bromo-substituted pyrazole with a suitable oxazine precursor. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring purity, and implementing safety measures for handling brominated compounds.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[5,1-c][1,4]oxazine derivatives, while oxidation and reduction can modify the functional groups attached to the core structure.

Scientific Research Applications

3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound is studied for its biological activities, including antimicrobial, antifungal, and anticancer properties.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is unique due to its specific substitution pattern and the presence of both bromine and dimethyl groups. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

3-bromo-6,6-dimethyl-4,7-dihydropyrazolo[5,1-c][1,4]oxazine

InChI

InChI=1S/C8H11BrN2O/c1-8(2)5-11-7(4-12-8)6(9)3-10-11/h3H,4-5H2,1-2H3

InChI Key

DKQFZUVDTXVANG-UHFFFAOYSA-N

Canonical SMILES

CC1(CN2C(=C(C=N2)Br)CO1)C

Origin of Product

United States

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